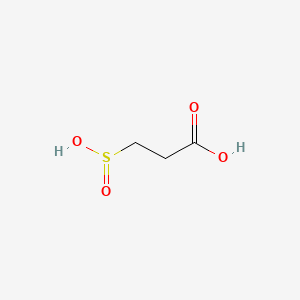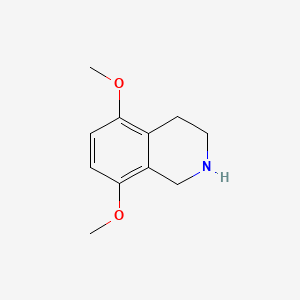![molecular formula C16H13F3N4O2S B1226293 4-Morpholinyl-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1226293.png)
4-Morpholinyl-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-morpholinyl-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone is a pyrazolopyrimidine.
Scientific Research Applications
Synthesis and Imaging Applications
Synthesis of [11C]HG-10-102-01 as a Potential PET Agent for Parkinson's Disease Imaging The compound 4-Morpholinyl-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone has been utilized in the synthesis of [11C]HG-10-102-01. This compound, along with its precursor, was synthesized from trichloropyrimide and methoxy-nitrobenzoic acid. The synthesized tracer, [11C]HG-10-102-01, is proposed as a potential PET imaging agent for studying LRRK2 enzyme activity in Parkinson's disease. The process yielded a high radiochemical purity and specific activity, indicating its potential for precise imaging in medical applications (Wang et al., 2017).
Chemical Structure Analysis
Isomorphous Methyl- and Chloro-Substituted Small Heterocyclic Analogues The compound has been part of a study analyzing isomorphous structures, where the methyl- and chloro-substituted analogues were found to obey the chlorine-methyl exchange rule. The presence of extensive disorder in these structures was noted, which may pose challenges in automatic detection during data-mining procedures, underscoring the chemical complexity of compounds like this compound (Swamy et al., 2013).
Enzyme Inhibitory and Binding Affinity Studies
Synthesis, Characterization, and Enzyme Inhibitory Activity A series of derivatives, including (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone, have been designed and evaluated for inhibitory activities against enzymes like AChE, BChE, and GST. These compounds demonstrated significant enzyme inhibition and exhibited good binding affinities, indicating their potential in biochemical applications involving enzyme interactions (Cetin et al., 2021).
properties
Molecular Formula |
C16H13F3N4O2S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
morpholin-4-yl-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone |
InChI |
InChI=1S/C16H13F3N4O2S/c17-16(18,19)13-8-11(12-2-1-7-26-12)21-14-10(9-20-23(13)14)15(24)22-3-5-25-6-4-22/h1-2,7-9H,3-6H2 |
InChI Key |
PWJHGUSMJFXEKT-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CS4 |
Canonical SMILES |
C1COCCN1C(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-(4-fluorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B1226211.png)
![1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide](/img/structure/B1226212.png)
![4-[[3-[2-(1-cyclohexenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazolin-7-yl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1226214.png)

![2,3-dihydro-1H-[1,3]thiazino[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B1226218.png)
![N-[[3-chloro-2-(1-piperidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1226219.png)
![(6-Bromo-2-pyridin-4-yl-4-quinolinyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1226220.png)
![N-[4-[4-(ethylsulfonylamino)-3-methoxyphenyl]-2-methoxyphenyl]ethanesulfonamide](/img/structure/B1226221.png)
![N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1226222.png)
![4-Amino-2-[[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methylthio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1226226.png)



![1-(4-chlorophenyl)sulfonyl-N'-[oxo-[4-(1-piperidinylsulfonyl)phenyl]methyl]-4-piperidinecarbohydrazide](/img/structure/B1226233.png)